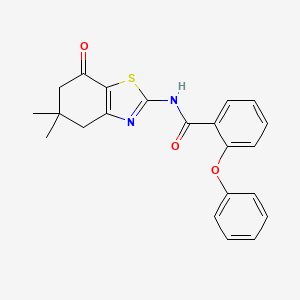![molecular formula C19H16Cl2N4O3S B11597385 N-(3,4-Dichlorophenyl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11597385.png)
N-(3,4-Dichlorophenyl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiazine derivatives .
- The structure consists of a thiazine ring (a six-membered heterocyclic ring containing sulfur and nitrogen) fused with a carboxamide group .
- The substituents include a dichlorophenyl group and a methoxyphenylmethylidene hydrazine moiety.
- Overall, it’s a complex molecule with potential biological activity.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the between a and an .
Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., DMF, DMSO).
Industrial Production: While I don’t have specific industrial methods, research labs often produce it on a smaller scale for scientific investigations.
化学反応の分析
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
科学的研究の応用
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, such as enzyme inhibition or receptor binding.
Medicine: It might serve as a lead compound for drug development, targeting specific diseases.
Industry: Perhaps in agrochemicals or materials science.
作用機序
- Unfortunately, detailed information on its mechanism of action is scarce. it likely interacts with specific enzymes , receptors , or cellular pathways due to its structural features.
類似化合物との比較
Similar Compounds: Other thiazine derivatives, such as (used in diabetes treatment) or (used in textiles).
Uniqueness: Its specific combination of substituents and the hydrazine moiety sets it apart.
特性
分子式 |
C19H16Cl2N4O3S |
|---|---|
分子量 |
451.3 g/mol |
IUPAC名 |
(2Z)-N-(3,4-dichlorophenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-28-13-5-2-11(3-6-13)10-22-25-19-24-17(26)9-16(29-19)18(27)23-12-4-7-14(20)15(21)8-12/h2-8,10,16H,9H2,1H3,(H,23,27)(H,24,25,26)/b22-10+ |
InChIキー |
WPQDNEZMTXIIJO-LSHDLFTRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4-Ethoxy-3-methoxyphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B11597303.png)
![N-cyclopentyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597318.png)

![methyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11597338.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597341.png)
![methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11597351.png)
![ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11597357.png)
![2-methylpropyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597366.png)
![(3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11597374.png)
![N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597379.png)
![2-{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11597382.png)
![3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597384.png)
![(2E)-N-(2-chlorophenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11597387.png)
![4-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11597391.png)
